
6-(Benzylthio)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzylthio group attached to the sixth position of the nicotinonitrile ring and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with benzylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
6-(Benzylthio)-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(benzylthio)-5-methylnicotinonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylthio group can enhance the compound’s ability to penetrate cell membranes, while the nitrile group can participate in interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-(Benzylthio)-9H-purin-9-yl-pyridinium derivatives: These compounds share the benzylthio group and have been studied for their choline kinase inhibition properties.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry.
Uniqueness
6-(Benzylthio)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its combination of a benzylthio group and a nitrile group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-benzylsulfanyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S/c1-11-7-13(8-15)9-16-14(11)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3 |
InChI Key |
DMSJQMUQCJLCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


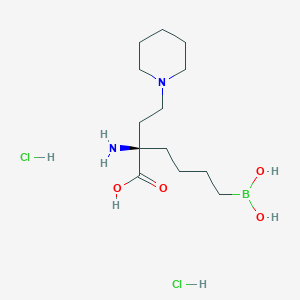
![5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12998773.png)



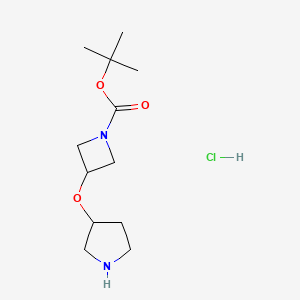
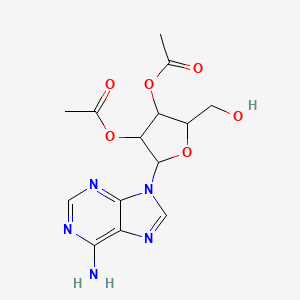
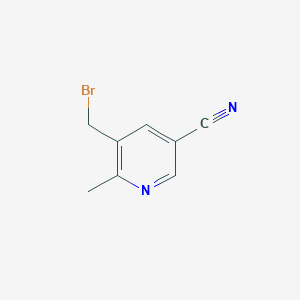

![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12998828.png)

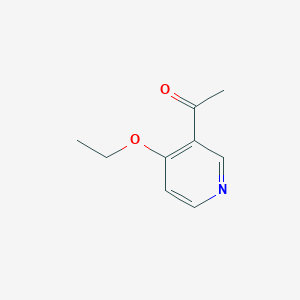
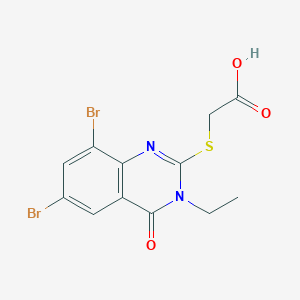
![5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B12998849.png)
